molecular formula C16H14N4 B5695809 isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone

isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone

Cat. No. B5695809
M. Wt: 262.31 g/mol
InChI Key: YHEOEWAPXYGOOW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as IQH, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been synthesized by several methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with cellular targets, such as DNA, enzymes, and receptors. It has been reported that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II and inducing DNA damage.
Biochemical and Physiological Effects:
This compound has been investigated for its biochemical and physiological effects on various cell lines and animal models. It has been reported that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have antimicrobial and antiviral activities by inhibiting the growth and replication of microorganisms and viruses.

Advantages and Limitations for Lab Experiments

Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, such as its high purity, stability, and low toxicity. However, this compound also has some limitations, such as its poor solubility in water and the need for optimization of the reaction conditions for its synthesis.

Future Directions

There are several future directions for the research on isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone. One potential direction is the development of this compound-based metal complexes for their potential use as anticancer and antimicrobial agents. Another direction is the investigation of the structure-activity relationship of this compound and its analogs for the optimization of its biological activity. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes can be further explored.
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound and its analogs can lead to the development of novel compounds with potential therapeutic applications.

Synthesis Methods

Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized by the condensation reaction of isonicotinaldehyde and 4-methyl-2-aminobenzohydrazide in the presence of a suitable catalyst. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its anticancer, antitumor, antimicrobial, and antiviral activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.

properties

IUPAC Name

4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-12-10-16(19-15-5-3-2-4-14(12)15)20-18-11-13-6-8-17-9-7-13/h2-11H,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEOEWAPXYGOOW-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.